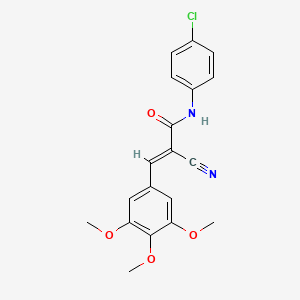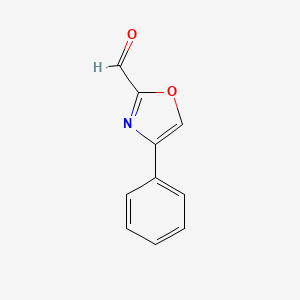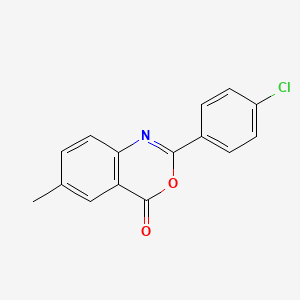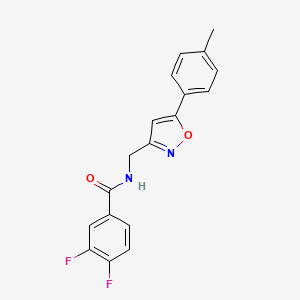![molecular formula C15H14FN5O2 B2510317 2-(1-(4-フルオロフェニル)-4-メチル-7-オキソ-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N-メチルアセトアミド CAS No. 946253-38-9](/img/structure/B2510317.png)
2-(1-(4-フルオロフェニル)-4-メチル-7-オキソ-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N-メチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives has been reported in the literature . For example, 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from intramolecular cyclisation of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulphide .Molecular Structure Analysis
The molecular formula of the compound is C21H15F4N5O2, with an average mass of 445.370 Da and a mono-isotopic mass of 445.116180 Da .Chemical Reactions Analysis
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are known as ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold .科学的研究の応用
ピラゾロ[3,4-b]ピリジン類の紹介
ピラゾロ[3,4-b]ピリジン類は、ピラゾールとピリジンの両方の特徴を組み合わせた二環式複素環化合物です。 これらは、2つの異性体として存在します。 ピラゾロ[3,4-b]ピリジン類は、ピラゾールとピリジンの両方の特徴を組み合わせた二環式複素環化合物です。 これらは、2つの異性体として存在します: 1H-ピラゾロ[3,4-b]ピリジン (1) と 2H-ピラゾロ[3,4-b]ピリジン (2)。 これらの化合物は、アデニンやグアニンなどのプリン塩基との構造類似性により、大きな関心を集めています .
生物医学的応用
ピラゾロ[3,4-b]ピリジン類は、さまざまな生物学的状況において応用されています。
a. 薬剤発見: これらの化合物は、プリン塩基との構造的類似性から、潜在的な薬物候補として注目されています。 医薬品化学者は、これらの化合物が生物学的標的に対してどのように相互作用するかを研究しています。
b. 酵素阻害: 一部のピラゾロ[3,4-b]ピリジン類は、酵素阻害活性を示します。 研究者は、疾患に関与する特定の酵素に対するこれらの化合物の影響を研究しています。
c. 抗がん剤: 特定の誘導体は、有望な抗がん特性を示します。 これらの化合物の細胞毒性効果と作用機序は、現在活発に研究されています。
d. 抗炎症活性: ピラゾロ[3,4-b]ピリジン類は、炎症性経路を調節する可能性があります。 これらの化合物の抗炎症作用は、注目を集めています。
e. 神経保護: これらの化合物の神経保護効果を探求することは、新たな分野です。 これらの化合物は、神経変性疾患を予防または軽減できるでしょうか?
f. その他の応用: 上記の分野に加えて、ピラゾロ[3,4-b]ピリジン類は、抗菌、抗ウイルス、抗寄生虫活性についても研究されています。
要約すると、ピラゾロ[3,4-b]ピリジン類の多様な性質と潜在的な応用は、科学的な探求にとって魅力的な対象となっています。 研究者たちは、治療目的のための新たな用途を発見し、これらの化合物の特性を最適化し続けています . 🌟
将来の方向性
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals . This suggests that there is potential for future research and development in this area.
作用機序
Target of Action
Similar compounds have been found to interact withReceptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
This inhibition could potentially block the necroptosis signaling pathway, thereby preventing cell death and inflammation .
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that occurs when cells are exposed to certain types of cellular stress. Inhibition of RIPK1 can prevent the activation of this pathway, thereby preventing cell death and reducing inflammation .
Pharmacokinetics
A similar compound was found to have a clearance rate of 1840 mL/min/g and a half-life of 7533 minutes . It also displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and cell death due to its potential inhibitory effect on the necroptosis signaling pathway . This could make it a potential therapeutic agent for treating various inflammatory diseases .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the efficacy of a similar compound as a corrosion inhibitor was found to improve with the amount of the compound but reduced somewhat with temperature . Furthermore, the compound was found to chemisorb on the surface of carbon steel, enhancing its hydrophobicity . .
生化学分析
Biochemical Properties
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulatory factor in the necroptosis signaling pathway . This inhibition can potentially modulate inflammatory responses and cell death processes, making it a promising candidate for treating inflammatory diseases.
Cellular Effects
The effects of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to block TNFα-induced necroptosis in both human and murine cells, thereby preventing cell death and inflammation . This modulation of cell signaling pathways highlights its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to RIPK1 with high affinity, inhibiting its kinase activity and subsequent phosphorylation of downstream targets in the necroptosis pathway . This inhibition disrupts the signaling cascade, leading to reduced inflammation and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide have been observed to change over time. The compound exhibits stability under various conditions, with a half-life of approximately 75.33 minutes in liver microsomal assays . Long-term studies have shown that it maintains its inhibitory effects on RIPK1, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, some adverse effects have been observed, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide: is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolic clearance with a rate of 18.40 mL/min/g in liver microsomal assays . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have favorable pharmacokinetic characteristics, with an oral bioavailability of 59.55% . This suggests efficient absorption and distribution within the body.
Subcellular Localization
The subcellular localization of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on RIPK1 . This targeting is likely mediated by specific signals or post-translational modifications that ensure its proper localization.
特性
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-9-12-7-18-21(11-5-3-10(16)4-6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCWHXYTBBRESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)
![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)


![(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide](/img/structure/B2510246.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2510248.png)



![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2510257.png)